molecular formula C23H23ClF2N4O2 B10938993 {1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone

{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10938993
M. Wt: 460.9 g/mol
InChI Key: JXGZKMMWPQFAFS-UHFFFAOYSA-N
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Description

The compound {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic molecule featuring a pyrazole core linked to a piperazine ring through a methanone bridge. The presence of chloro, methyl, and difluorobenzyl groups adds to its chemical diversity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole core, followed by the introduction of the phenoxy and piperazine groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium iodide (NaI), potassium fluoride (KF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylphenol
  • 2-Chloro-5-methylpyridine
  • 4-(2,3-Difluorobenzyl)piperazine

Uniqueness

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClF2N4O2

Molecular Weight

460.9 g/mol

IUPAC Name

[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H23ClF2N4O2/c1-16-5-6-18(24)21(13-16)32-15-30-8-7-20(27-30)23(31)29-11-9-28(10-12-29)14-17-3-2-4-19(25)22(17)26/h2-8,13H,9-12,14-15H2,1H3

InChI Key

JXGZKMMWPQFAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=C(C(=CC=C4)F)F

Origin of Product

United States

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